molecular formula C16H12O B13143718 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one CAS No. 849794-47-4

3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one

Katalognummer: B13143718
CAS-Nummer: 849794-47-4
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: OLNFQQSBDGGHAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. This compound is of significant interest due to its potential applications in various fields, including organic electronics, photonics, and materials science. Its structure consists of a cyclopentane ring fused to a fluorene backbone, which imparts unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2-(2-bromophenyl)cyclopentanone in the presence of a base like potassium tert-butoxide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions: 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one involves its interaction with various molecular targets. Its planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    Fluorene: A simpler PAH with a similar backbone but lacking the cyclopentane ring.

    Cyclopenta[a]naphthalene: Another PAH with a similar tricyclic structure but different ring fusion.

    Anthracene: A tricyclic PAH with three fused benzene rings.

Eigenschaften

CAS-Nummer

849794-47-4

Molekularformel

C16H12O

Molekulargewicht

220.26 g/mol

IUPAC-Name

3,10-dihydro-2H-cyclopenta[a]fluoren-1-one

InChI

InChI=1S/C16H12O/c17-15-8-6-10-5-7-13-12-4-2-1-3-11(12)9-14(13)16(10)15/h1-5,7H,6,8-9H2

InChI-Schlüssel

OLNFQQSBDGGHAX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)C2=C1C=CC3=C2CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.